molecular formula C9H12N2O3 B13493293 Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13493293
M. Wt: 196.20 g/mol
InChI Key: FGUBYQDULNRMDR-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate is a high-purity chemical building block belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. As an ester derivative, it serves as a versatile precursor for the synthesis of more complex molecules, particularly through reactions such as hydrolysis to carboxylic acids or transesterification . Researchers value this scaffold for its potential in medicinal chemistry. Structurally related 1,2,4-oxadiazole derivatives have been identified as promising immunomodulators with potential applications in oncology research . Specifically, compounds within this class are being investigated for their role in the treatment of various cancers, including renal, uterine, and head and neck neoplasms, as well as chronic lymphocytic leukemia and melanoma . The cyclopropylmethyl substituent at the 5-position may influence the compound's lipophilicity and metabolic stability, making it a point of interest for structure-activity relationship (SAR) studies. This product is intended for research purposes as a key intermediate in drug discovery and development. It is strictly for laboratory use. For Research Use Only. Not for diagnostic or therapeutic use, and not for human consumption.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)8-10-7(14-11-8)5-6-3-4-6/h6H,2-5H2,1H3

InChI Key

FGUBYQDULNRMDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2CC2

Origin of Product

United States

Preparation Methods

Cyclization of Acyl Hydrazides with Carbonyl Sources

Method Overview:

This approach involves the formation of the oxadiazole ring via cyclization of acyl hydrazides with suitable carbonyl compounds, such as esters or aldehydes, under dehydrating conditions.

Reaction Scheme:

  • Starting from cyclopropylmethyl hydrazides , which are prepared via hydrazinolysis of corresponding esters or acyl chlorides.
  • Cyclization is facilitated using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Reaction Conditions:

Parameter Conditions
Reagents Cyclopropylmethyl hydrazide, ester/acid chloride
Catalyst PCl₅, POCl₃, or PPA
Solvent Dichloromethane (DCM) or acetic acid
Temperature 80–120°C
Time 4–8 hours

Outcome:

Formation of the oxadiazole ring with the cyclopropylmethyl substituent attached at the 5-position.

Cycloaddition of Nitriles with Hydrazides

Method Overview:

This route involves the [3+2] cycloaddition between nitriles and hydrazides, followed by oxidative cyclization to form the oxadiazole core.

Reaction Scheme:

  • Nitriles bearing the cyclopropylmethyl group are reacted with hydrazides.
  • Oxidative cyclization is induced using oxidants like iodine or tert-butyl hydroperoxide (TBHP).

Reaction Conditions:

Parameter Conditions
Reagents Cyclopropylmethyl nitrile, hydrazide
Catalyst Iodine (I₂) or TBHP
Solvent Acetic acid or ethanol
Temperature 100–150°C
Time 6–12 hours

Outcome:

Efficient formation of the desired heterocycle with high regioselectivity.

Cyclization of Amidoximes with Ethyl Chloroformate

Method Overview:

This method involves the formation of the oxadiazole ring through the reaction of amidoximes with ethyl chloroformate, which introduces the ester functionality at the 3-position.

Reaction Scheme:

  • Amidoximes derived from cyclopropylmethyl derivatives are reacted with ethyl chloroformate.
  • The process is catalyzed by bases such as triethylamine (TEA).

Reaction Conditions:

Parameter Conditions
Reagents Cyclopropylmethyl amidoxime, ethyl chloroformate
Catalyst TEA
Solvent Tetrahydrofuran (THF)
Temperature Room temperature to 50°C
Time 12–24 hours

Outcome:

Formation of the target compound with high purity, suitable for further biological evaluation.

Catalysts and Reagents Critical for Synthesis

Reagent Role References
Phosphorus oxychloride (POCl₃) Dehydrating agent for cyclization
Polyphosphoric acid (PPA) Cyclization catalyst
Ethyl chloroformate Ester formation
Iodine (I₂) Oxidant for cycloaddition
Tert-butyl hydroperoxide (TBHP) Oxidant
Triethylamine (TEA) Base for amidoxime reactions

Reaction Optimization and Yield Enhancement

Extensive research indicates that controlling parameters such as temperature, solvent polarity, and reagent stoichiometry significantly influences the yield. For instance, reactions performed under inert atmospheres (nitrogen or argon) prevent oxidation side reactions, improving overall purity.

Parameter Optimal Conditions References
Temperature 80–120°C
Solvent Dichloromethane or THF ,
Reaction Time 6–12 hours ,

Analytical Confirmation of Synthesis

Post-synthesis, compounds are characterized via:

Summary Table of Preparation Methods

Method Precursors Key Reagents Catalysts Typical Conditions Advantages References
Cyclization of hydrazides Cyclopropylmethyl hydrazides POCl₃, PPA - 80–120°C, 4–8 hrs High yield, regioselectivity
Nitrile cycloaddition Cyclopropylmethyl nitriles I₂, TBHP - 100–150°C, 6–12 hrs Efficient heterocycle formation
Amidoxime reaction Cyclopropylmethyl amidoximes Ethyl chloroformate TEA Room temp to 50°C, 12–24 hrs Mild conditions

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylateH+or OHH2O5-(Cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid+Ethanol\text{Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate} \xrightarrow[\text{H}^+ \text{or OH}^-]{\text{H}_2\text{O}} \text{5-(Cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid} + \text{Ethanol}

Transesterification with alcohols like methanol or isopropanol in the presence of catalytic acid (e.g., H2_2SO4_4) produces alternative esters .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in nucleophilic substitutions and electrophilic additions:

  • Nucleophilic Substitution : The electron-deficient C-5 position reacts with nucleophiles such as amines or thiols. For instance, substitution with methylamine yields 5-(cyclopropylmethyl)-3-(methylcarbamoyl)-1,2,4-oxadiazole .

  • Electrophilic Addition : Halogenation (e.g., bromination) at the C-4 position occurs under mild conditions, facilitated by the ring’s electron-withdrawing nature .

Cyclopropylmethyl Group Reactivity

The cyclopropylmethyl substituent undergoes ring-opening reactions under specific conditions:

  • Acid-Catalyzed Ring Opening : In concentrated H2_2SO4_4, the cyclopropane ring opens to form a carbocation intermediate, which can trap nucleophiles (e.g., water or alcohols) .

  • Radical Reactions : Under UV light or peroxide initiation, the cyclopropane engages in radical additions, forming derivatives with extended alkyl chains .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the oxadiazole ring. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the C-5 position :

5-(Cyclopropylmethyl)-3-ethoxycarbonyl-1,2,4-oxadiazole+ArB(OH)2Pd(PPh3)4Base5-(Ar)-3-ethoxycarbonyl-1,2,4-oxadiazole\text{5-(Cyclopropylmethyl)-3-ethoxycarbonyl-1,2,4-oxadiazole} + \text{ArB(OH)}_2 \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{Base}} \text{5-(Ar)-3-ethoxycarbonyl-1,2,4-oxadiazole}

Comparative Reaction Outcomes

The table below contrasts reaction outcomes between this compound and analogs :

Reaction Type Substituent Product Yield (%) Conditions
Ester HydrolysisCyclopropylmethylCarboxylic acid85–92HCl (6M), reflux, 12 h
Suzuki CouplingCyclopropylmethyl5-(4-Methoxyphenyl) derivative78Pd(PPh3_3)4_4, K2_2CO3_3, DMF
Nucleophilic SubstitutionMethyl (analog)3-(Methylcarbamoyl)-5-methyl-oxadiazole65Methylamine, THF, 60°C

Mechanistic Insights

  • Ester Reactivity : The electron-withdrawing oxadiazole ring enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis .

  • Cyclopropane Stability : Strain in the cyclopropane ring lowers activation energy for ring-opening reactions, enabling diverse functionalization pathways .

Scientific Research Applications

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropylmethyl vs. Chloromethyl : The cyclopropylmethyl group offers enhanced steric bulk and conformational rigidity compared to the reactive chloromethyl group, which is prone to nucleophilic substitution .
  • Aromatic vs.

Reactivity Trends :

  • Chloromethyl and vinyl substituents (e.g., Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate) exhibit higher reactivity for cross-coupling or polymerization compared to cyclopropylmethyl .
  • Cyclopropylmethyl’s saturated ring minimizes undesired metabolic oxidation, enhancing pharmacokinetic stability .

Biological Activity

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate is a compound within the oxadiazole family that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various research studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its oxadiazole ring, which contributes to its biological properties. The molecular formula is C8H10N2O3C_8H_{10}N_2O_3 with a molecular weight of 174.18 g/mol. The presence of the cyclopropylmethyl group is significant as it may influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC8H10N2O3C_8H_{10}N_2O_3
Molecular Weight174.18 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives can inhibit the growth of pathogens, suggesting a potential application in treating infections .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been well-documented. This compound may share similar properties due to structural similarities with known anticancer agents. Some studies have reported that oxadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing their division and growth.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in studies involving similar compounds.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound triggered apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Q & A

Basic: What are the recommended handling and storage protocols for ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate in laboratory settings?

Answer:
Based on structural analogs (e.g., Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate), the following precautions apply:

  • Handling: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work under a fume hood to minimize inhalation of dust or aerosols. Avoid generating dust during weighing or transfer .
  • Storage: Store in a tightly sealed container in a dry, cool environment (2–8°C). Keep away from incompatible substances like strong oxidizers .
  • Spill Management: Collect spills using non-sparking tools and dispose of as hazardous waste .

Basic: What synthetic routes are reported for preparing 1,2,4-oxadiazole-3-carboxylate derivatives, and how can they be adapted for this compound?

Answer:
Key methodologies include:

  • Cyclocondensation: React hydroxylamine derivatives with activated carboxylic acid precursors (e.g., ethyl cyanoacetate) under basic conditions. For example, carbethoxyformimidate reacts with acylhydrazides to form oxadiazole rings .
  • Ester Hydrolysis: Ethyl esters can be hydrolyzed to carboxylic acids using NaOH/EtOH (e.g., 94% yield for 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid) .
  • Modification of Substituents: Introduce cyclopropylmethyl groups via alkylation or nucleophilic substitution. demonstrates fluorinated analogs synthesized via stepwise coupling and cyclization (56–95% yields) .

Advanced: How can researchers optimize low-yield steps in the synthesis of this compound?

Answer:
Low yields (e.g., 56% in fluorinated analog synthesis ) may arise from steric hindrance or side reactions. Optimization strategies:

  • Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
  • Temperature Control: Gradual heating (e.g., 110°C for 16 hours in ) ensures complete conversion without decomposition .
  • Purification: Employ flash chromatography (e.g., 10% EtOAc/hexane) or recrystallization to isolate pure product .

Advanced: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent integration (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm) and ester carbonyl signals (δ ~165 ppm) .
  • TLC Monitoring: Use silica plates with UV visualization to track reaction progress (e.g., Rf ~0.5 in EtOAc/hexane) .
  • Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]+ ~235 m/z for analogs) and fragmentation patterns .

Advanced: What challenges exist in determining the physical properties (e.g., solubility, stability) of this compound, and how can they be addressed?

Answer:
Available data for analogs indicate gaps in:

  • Solubility: No water solubility data; conduct shake-flask experiments with solvents (e.g., DMSO, ethanol) and measure via HPLC .
  • Thermal Stability: Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Hygroscopicity: Store samples in desiccators with silica gel and monitor mass changes over time .

Advanced: How should researchers assess potential toxicity or ecological risks given limited data?

Answer:

  • In Vitro Assays: Use cell viability assays (e.g., MTT on HEK293 cells) for acute toxicity screening.
  • Ecotoxicology: Perform Daphnia magna or algae growth inhibition tests to estimate EC₅₀ values .
  • Read-Across Models: Leverage data from structurally similar compounds (e.g., acute oral toxicity Category 4 for analogs) to predict hazards .

Advanced: What strategies resolve contradictions in synthetic yield data across literature reports?

Answer:
Discrepancies may stem from reagent purity or reaction scaling. Mitigation steps:

  • Replicate Conditions: Reproduce exact molar ratios, solvent grades, and equipment (e.g., microwave vs. oil bath heating).
  • Quality Control: Verify starting material purity via NMR or HPLC.
  • Statistical Design: Apply DOE (Design of Experiments) to identify critical variables (e.g., temperature, catalyst loading) .

Advanced: How can computational methods aid in predicting reactivity or SAR for this compound?

Answer:

  • DFT Calculations: Model transition states for cyclocondensation to optimize reaction pathways.
  • Molecular Docking: Predict binding affinity to biological targets (e.g., enzymes inhibited by oxadiazoles) using AutoDock Vina.
  • QSAR Models: Corrogate substituent effects (e.g., cyclopropylmethyl vs. tert-butyl) on bioactivity using Hammett constants .

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